molecular formula C11H12O4 B093495 4-(benzyloxy)-4-oxobutanoic acid CAS No. 103-40-2

4-(benzyloxy)-4-oxobutanoic acid

Cat. No. B093495
M. Wt: 208.21 g/mol
InChI Key: UGUBQKZSNQWWEV-UHFFFAOYSA-N
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Patent
US06974802B2

Procedure details

Succinic acid monobenzyl ester (4.16 g, 20 mmole) was dissolved in dioxane (20 ml). To the solution was added tetrabutylammonium hydroxide aqueous solution (40%, 11.6 ml, 18 mmole). The solution was dried in vacuo and coevaporated with toluene several times. The residue was dissolved in methylene chloride (60 ml) and then chloroiodomethane (14.5 ml, 200 mmole) was added to the solution. The reaction solution was stirred for 18 hr and then evaporated and the product was isolated with silica gel column chromatography. 3.64 g
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Name
tetrabutylammonium hydroxide
Quantity
11.6 mL
Type
reactant
Reaction Step Two
Quantity
14.5 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:8][C:9](=[O:15])[CH2:10][CH2:11][C:12]([OH:14])=[O:13])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH-].C([N+](CCCC)(CCCC)CCCC)CCC.[Cl:34][CH2:35]I>O1CCOCC1>[Cl:34][CH2:35][O:13][C:12](=[O:14])[CH2:11][CH2:10][C:9]([O:8][CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)=[O:15] |f:1.2|

Inputs

Step One
Name
Quantity
4.16 g
Type
reactant
Smiles
C(C1=CC=CC=C1)OC(CCC(=O)O)=O
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1
Step Two
Name
tetrabutylammonium hydroxide
Quantity
11.6 mL
Type
reactant
Smiles
[OH-].C(CCC)[N+](CCCC)(CCCC)CCCC
Step Three
Name
Quantity
14.5 mL
Type
reactant
Smiles
ClCI

Conditions

Stirring
Type
CUSTOM
Details
The reaction solution was stirred for 18 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solution was dried in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in methylene chloride (60 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
the product was isolated with silica gel column chromatography

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
Smiles
ClCOC(CCC(=O)OCC1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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